

An In-depth Technical Guide to 1-Fluoro-3-methoxy-5-methylbenzene

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *1-Fluoro-3-methoxy-5-methylbenzene*

CAS No.: *160911-11-5*

Cat. No.: *B190226*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Fluoro-3-methoxy-5-methylbenzene, a substituted aromatic compound, holds potential as a building block in medicinal chemistry and materials science. The strategic placement of fluoro, methoxy, and methyl groups on the benzene ring imparts unique electronic and steric properties that can influence molecular interactions and metabolic stability. This technical guide provides a comprehensive literature review of **1-Fluoro-3-methoxy-5-methylbenzene**, including its physicochemical properties, proposed synthesis routes, and potential applications, with a particular focus on its relevance in drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide also incorporates data from structurally analogous compounds to provide a predictive overview.

Introduction

Fluorinated aromatic compounds are of significant interest in the pharmaceutical industry. The introduction of a fluorine atom can dramatically alter a molecule's pharmacokinetic and

pharmacodynamic properties, often leading to enhanced metabolic stability, increased binding affinity to target proteins, and improved bioavailability. The presence of a methoxy group, a common feature in many bioactive natural products and synthetic drugs, can also influence a compound's solubility, electronic properties, and metabolic pathways. The additional methyl group in **1-Fluoro-3-methoxy-5-methylbenzene** provides another point of modification and can impact the molecule's lipophilicity and steric profile. This guide aims to consolidate the available information on **1-Fluoro-3-methoxy-5-methylbenzene** and provide a forward-looking perspective on its potential applications.

Physicochemical and Spectroscopic Data

Direct experimental data for **1-Fluoro-3-methoxy-5-methylbenzene** is not extensively available in the public domain. The following tables summarize the known identifiers for this compound and present a compilation of experimental data for structurally related compounds to provide an estimated physicochemical and spectroscopic profile.

Table 1: Compound Identifiers for **1-Fluoro-3-methoxy-5-methylbenzene**

| Identifier | Value |
|-------------------|---|
| IUPAC Name | 1-Fluoro-3-methoxy-5-methylbenzene |
| Synonyms | 3-Fluoro-5-methylanisole |
| CAS Number | 160911-11-5 |
| Molecular Formula | C ₈ H ₉ FO |
| Molecular Weight | 140.16 g/mol |
| InChI | InChI=1S/C ₈ H ₉ FO/c1-6-3-7(10-2)5-8(9)4-6/h3-5H,1-2H3 |
| InChIKey | XZBXPBDJLUJLEU-UHFFFAOYSA-N |
| Canonical SMILES | <chem>CC1=CC(=CC(=C1)F)OC</chem> |

Table 2: Physical Properties of **1-Fluoro-3-methoxy-5-methylbenzene** and Analogous Compounds

| Compound | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) | Refractive Index |
|------------------------------------|--------------------|--------------------|--------------------|--------------------|
| 1-Fluoro-3-methoxy-5-methylbenzene | Data not available | Data not available | Data not available | Data not available |
| 1-Fluoro-3-methoxybenzene [1] | -35 | 158 (at 743 mmHg) | 1.104 | 1.4890 |
| 3-Methylanisole | - | 175-176 | 0.969 | 1.513 |
| 1-Fluoro-3-methylbenzene | -111 | 116 | 1.001 | 1.469 |

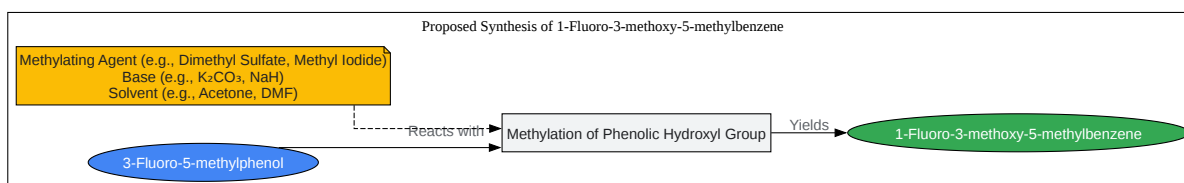
Table 3: Predicted and Analogous Spectroscopic Data

| Spectroscopy | 1-Fluoro-3-methoxy-5-methylbenzene (Predicted) | 1-Fluoro-3-methoxybenzene (Experimental) | 3-Methylanisole (Experimental) |
|---|--|---|---|
| ¹ H NMR (CDCl ₃ , ppm) | δ -6.5-6.8 (m, 3H, Ar-H), 3.78 (s, 3H, OCH ₃), 2.35 (s, 3H, CH ₃) | δ 7.21 (t, J=8.1 Hz, 1H), 6.75-6.65 (m, 3H), 3.80 (s, 3H) | δ 7.18 (t, J=7.8 Hz, 1H), 6.80-6.70 (m, 3H), 3.81 (s, 3H), 2.36 (s, 3H) |
| ¹³ C NMR (CDCl ₃ , ppm) | δ -164 (d, J=243 Hz, C-F), 161 (s, C-O), 141 (s, C-CH ₃), 110-115 (m, Ar-C), 55 (s, OCH ₃), 22 (s, CH ₃) | δ 163.6 (d, J=243.5 Hz), 160.8 (s), 130.3 (d, J=10.4 Hz), 110.1 (s), 106.9 (d, J=21.1 Hz), 101.4 (d, J=24.7 Hz), 55.3 (s) | δ 159.8, 138.9, 129.2, 121.3, 115.8, 112.0, 55.1, 21.6[2] |
| IR (cm ⁻¹) | ~3000-2800 (C-H), ~1600 (C=C), ~1250 (C-O), ~1200 (C-F) | Data not available | Data not available |
| Mass Spectrum (m/z) | M ⁺ at 140.06 | M ⁺ at 126.05 | M ⁺ at 122.07 |

Synthesis and Experimental Protocols

A definitive, published synthesis protocol for **1-Fluoro-3-methoxy-5-methylbenzene** is not readily available. However, a plausible synthetic route can be proposed based on established organic chemistry reactions and the synthesis of analogous compounds. A likely starting material is 3-fluoro-5-methylphenol.

Proposed Synthesis Workflow



[Click to download full resolution via product page](#)

Caption: Proposed synthesis workflow for **1-Fluoro-3-methoxy-5-methylbenzene**.

Detailed Experimental Protocol (Proposed)

This protocol is a general procedure for the O-methylation of a phenol and would require optimization for the specific synthesis of **1-Fluoro-3-methoxy-5-methylbenzene**.

Materials:

- 3-Fluoro-5-methylphenol
- Dimethyl sulfate (DMS) or Methyl iodide (MeI)
- Anhydrous potassium carbonate (K_2CO_3)
- Acetone or N,N-Dimethylformamide (DMF)

- Diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- To a solution of 3-fluoro-5-methylphenol (1.0 eq) in acetone or DMF (10 mL/mmol of phenol) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous potassium carbonate (2.0-3.0 eq).
- Stir the suspension vigorously at room temperature for 15-30 minutes.
- Add dimethyl sulfate or methyl iodide (1.1-1.5 eq) dropwise to the suspension.
- Heat the reaction mixture to reflux (for acetone) or at 60-80 °C (for DMF) and monitor the reaction progress by Thin Layer Chromatography (TLC).
- After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.
- Filter the solid potassium carbonate and wash it with a small amount of acetone or diethyl ether.
- Concentrate the filtrate under reduced pressure to remove the solvent.
- Dissolve the residue in diethyl ether and wash successively with water, saturated aqueous sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure **1-Fluoro-3-methoxy-5-methylbenzene**.

Chemical Reactivity and Potential Transformations

The reactivity of the benzene ring in **1-Fluoro-3-methoxy-5-methylbenzene** towards electrophilic aromatic substitution is influenced by the directing effects of the three substituents.

- $-\text{OCH}_3$ (Methoxy group): A strong activating group and is ortho, para-directing.
- $-\text{CH}_3$ (Methyl group): A weak activating group and is ortho, para-directing.
- $-\text{F}$ (Fluoro group): A deactivating group (due to its high electronegativity) but is ortho, para-directing (due to resonance effects of its lone pairs).

Directing Effects on Electrophilic Aromatic Substitution

Caption: Summary of substituent effects on the aromatic ring.

The positions ortho to the strongly activating methoxy group (C2 and C4) and the position ortho to the methyl group and para to the fluoro group (C6) are the most likely sites for electrophilic attack. The steric hindrance between the substituents will also play a role in determining the regioselectivity of the reaction.

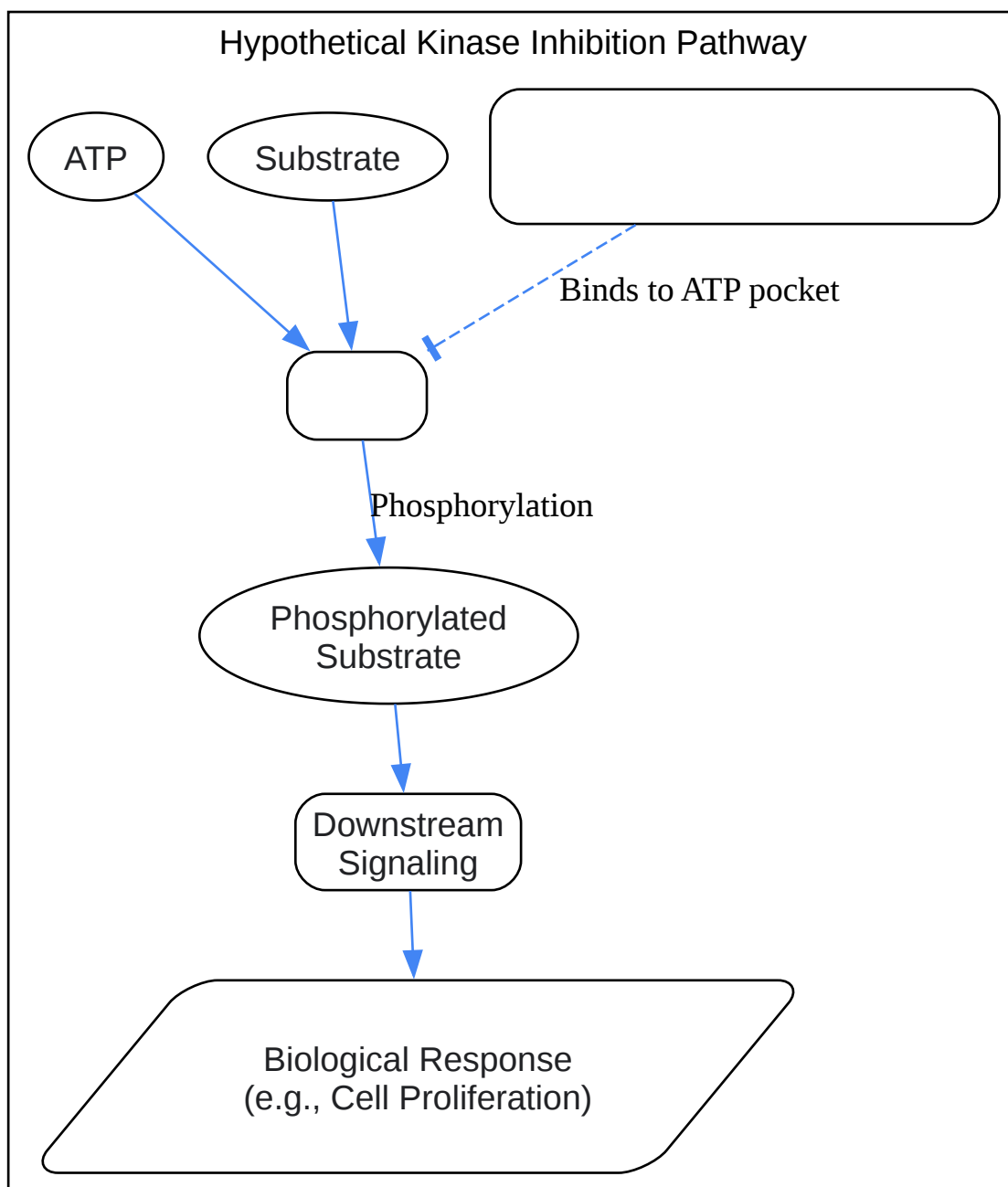
Applications in Drug Development

While there are no specific drugs reported to contain the **1-Fluoro-3-methoxy-5-methylbenzene** moiety, its structural features are present in numerous biologically active molecules. The combination of a fluorinated and methoxylated phenyl ring is a common motif in medicinal chemistry.

The introduction of fluorine can block metabolic oxidation at that position, leading to a longer half-life of the drug.^{[3][4][5][6][7]} The methoxy group can participate in hydrogen bonding with biological targets and its metabolism (O-demethylation) can be a route of drug clearance.

Hypothetical Role in a Signaling Pathway

Many kinase inhibitors, for example, feature substituted aromatic rings that occupy the ATP-binding pocket of the enzyme. The substituents on the ring are crucial for establishing specific interactions and achieving selectivity. A molecule like **1-Fluoro-3-methoxy-5-methylbenzene** could serve as a scaffold to which other functional groups are attached to create a potent and selective inhibitor.



[Click to download full resolution via product page](#)

Caption: Hypothetical role of a **1-Fluoro-3-methoxy-5-methylbenzene**-containing compound as a kinase inhibitor.

Conclusion

1-Fluoro-3-methoxy-5-methylbenzene is a chemical entity with significant potential, particularly as an intermediate in the synthesis of novel pharmaceutical agents. Although direct experimental data is currently sparse, by examining its structural analogs, we can infer its likely physicochemical properties, reactivity, and potential applications. The presence of the fluoro, methoxy, and methyl groups provides a unique combination of electronic and steric features that can be exploited in the design of new molecules with tailored biological activities. Further research into the synthesis and characterization of this compound is warranted to fully explore its utility in drug discovery and other areas of chemical science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- [1. chemsynthesis.com \[chemsynthesis.com\]](https://chemsynthesis.com)
- [2. 3-Methylanisole\(100-84-5\) 13C NMR \[m.chemicalbook.com\]](https://m.chemicalbook.com)
- [3. Solid-state aromatic nucleophilic fluorination: a rapid, practical, and environmentally friendly route to N-heteroaryl fluorides - Green Chemistry \(RSC Publishing\) \[pubs.rsc.org\]](https://pubs.rsc.org)
- [4. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [5. Large-Scale Preparation of Aromatic Fluorides via Electrophilic Fluorination with Functionalized Aryl- or Heteroarylmagnesium Reagents \[organic-chemistry.org\]](https://organic-chemistry.org)
- [6. Methylation of phenols using DMC and a PTC , Hive Novel Discourse \[chemistry.mdma.ch\]](https://chemistry.mdma.ch)
- [7. Sciencemadness Discussion Board - Methylation of phenols - Powered by XMB 1.9.11 \[sciencemadness.org\]](https://sciencemadness.org)
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Fluoro-3-methoxy-5-methylbenzene]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b190226/docs#an-in-depth-technical-guide-to-1-fluoro-3-methoxy-5-methylbenzene\]](https://www.benchchem.com/product/b190226/docs#an-in-depth-technical-guide-to-1-fluoro-3-methoxy-5-methylbenzene)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)